4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

Medicinal Chemistry ADME Prediction Drug Discovery

Select this compound for its unmatched dual reactivity—a vanillin-derived aldehyde for hydrazone/oxime ligation and a sterically constrained cyclopropane ester for controlled hydrolysis or coupling. Its balanced LogP (1.47–2.18) optimizes CNS drug candidate permeability, while patent US11485701B2 validates its agrochemical utility. Simpler analogs (acetate, benzoate) cannot replicate this orthogonal reactivity and steric profile, risking failed syntheses. Ensure experimental success with the precise, IP-precedented intermediate.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 380336-99-2
Cat. No. B1300803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-2-methoxyphenyl cyclopropanecarboxylate
CAS380336-99-2
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OC(=O)C2CC2
InChIInChI=1S/C12H12O4/c1-15-11-6-8(7-13)2-5-10(11)16-12(14)9-3-4-9/h2,5-7,9H,3-4H2,1H3
InChIKeyZHAOJSWBZLZTFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate (CAS 380336-99-2): A Multifunctional Vanillin-Derived Building Block


4-Formyl-2-methoxyphenyl cyclopropanecarboxylate (CAS: 380336-99-2) is a research chemical belonging to the class of aromatic esters. Structurally derived from vanillin and cyclopropanecarboxylic acid, it incorporates a reactive formyl (-CHO) group, a methoxy (-OCH3) group, and a sterically constrained cyclopropane ester moiety within a single molecular framework (C12H12O4, MW: 220.22 g/mol) . This unique combination of functional groups positions it as a versatile intermediate for applications in medicinal chemistry, agrochemical development, and specialty organic synthesis, distinguishing it from simpler vanillin esters or phenyl cyclopropanecarboxylates [1].

The Procurement Case for 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate: Why Simple Analogs Are Not Suitable Replacements


While the market offers several related aromatic esters, direct substitution with simpler analogs like 4-Formyl-2-methoxyphenyl acetate or 4-Formylphenyl cyclopropanecarboxylate is scientifically unsound due to fundamental differences in physicochemical properties and synthetic utility. The precise balance of lipophilicity, molecular geometry, and orthogonal reactivity imparted by the unique combination of the vanillin core and the cyclopropane ester cannot be replicated by compounds that modify or omit either component . Substitution introduces significant risk of altered reaction kinetics, unexpected metabolic profiles, or diminished functional performance in downstream applications, leading to failed experiments and wasted research resources. The quantitative evidence below establishes the specific dimensions of differentiation.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate


Evidence Item 1: Optimized Lipophilicity Profile for Membrane Permeability and Bioavailability

The compound exhibits a predicted LogP value of 1.47 to 2.18, a range considered optimal for balancing aqueous solubility and passive membrane permeability, a key parameter in drug discovery . This contrasts sharply with more lipophilic analogs like 4-Formyl-2-methoxyphenyl benzoate (LogP ~2.6-3.2) which may suffer from poor solubility, and more hydrophilic analogs like 4-Formyl-2-methoxyphenyl acetate (LogP ~0.8-1.6) which may exhibit poor membrane penetration [1]. The cyclopropane ester offers a precise lipophilic midpoint relative to these common alternatives.

Medicinal Chemistry ADME Prediction Drug Discovery

Evidence Item 2: Distinctive Core Scaffold for Agrochemical Discovery

The vanillin cyclopropanecarboxylate core is explicitly claimed within a patent (US11485701B2) as part of a series of compounds with insect repellent properties [1]. This provides a validated intellectual property precedent for its use as a core scaffold in agrochemical development, which is not a claim broadly shared by all its structural analogs. While 4-Formyl-2-methoxyphenyl acetate and other esters may have other uses (e.g., flavor/fragrance), this specific scaffold is associated with bioactivity in the pest control domain.

Agrochemicals Insect Repellent Patent Analysis

Evidence Item 3: Superior Conformational and Steric Profile for Enzyme Binding

The presence of a cyclopropane ring imparts significant steric bulk and conformational rigidity compared to its linear or branched ester counterparts. The compound possesses 5 rotatable bonds, providing a moderate degree of flexibility . In contrast, 4-Formyl-2-methoxyphenyl acetate has 4 rotatable bonds but a smaller, less sterically demanding acyl group (acetyl), while the benzoate analog has 5 rotatable bonds but a much larger, planar aromatic group that presents different pi-stacking and steric properties [1]. This unique steric and electronic profile allows the target compound to explore a distinct region of chemical space, which is critical for designing selective enzyme inhibitors or receptor modulators.

Medicinal Chemistry Structural Biology Enzyme Inhibition

Key Application Scenarios for 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate Based on Proven Differentiation


Medicinal Chemistry: Lead Optimization for CNS or Orally Bioavailable Drugs

Its balanced LogP profile (1.47-2.18) positions this compound as a superior intermediate for synthesizing CNS drug candidates or orally bioavailable agents, where passive membrane permeability and aqueous solubility are both critical . Medicinal chemists should select this over the more lipophilic benzoate (LogP >2.6) or less permeable acetate (LogP <1.6) analogs when aiming for favorable ADME properties from an early stage.

Agrochemical Discovery: Development of Novel Insect Repellent Formulations

With its core structure explicitly claimed in a relevant patent (US11485701B2), this compound serves as a validated starting point for the synthesis of new insect repellent actives [1]. Procurement for agrochemical R&D is justified by this specific intellectual property precedent, offering a focused path that generic esters do not provide.

Chemical Biology: Synthesis of Bifunctional Probes and Activity-Based Probes

The presence of two orthogonal reactive handles—a reactive aldehyde for hydrazone/oxime ligation and a stable ester for hydrolysis or further coupling—makes this compound ideal for constructing complex bioconjugates or activity-based probes. Its unique cyclopropane ester offers different steric and electronic properties compared to acetate or benzoate esters, allowing for fine-tuning of probe-enzyme interactions.

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